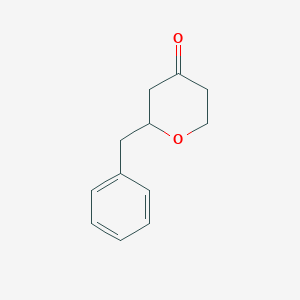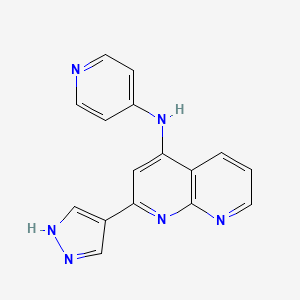
2-(1H-pyrazol-4-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-pyrazol-4-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine is a heterocyclic compound that contains pyrazole, pyridine, and naphthyridine moieties. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-4-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine can be achieved through various synthetic routes. One common method involves the condensation of pyrazole-4-carbaldehydes with appropriate amines in the presence of catalysts such as chloro(trimethyl)silane in pyridine at elevated temperatures . This method provides good yields and is relatively straightforward.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
2-(1H-pyrazol-4-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings using reagents like halides or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.
科学研究应用
2-(1H-pyrazol-4-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical sensors.
作用机制
The mechanism of action of 2-(1H-pyrazol-4-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or anti-inflammatory responses .
相似化合物的比较
Similar Compounds
2-(1H-pyrazol-4-yl)-1H-benzimidazoles: These compounds also contain a pyrazole moiety and exhibit similar biological activities.
1H-pyrazolo[3,4-b]pyridines: These compounds share the pyrazole and pyridine rings and are known for their biomedical applications.
Uniqueness
2-(1H-pyrazol-4-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine is unique due to the presence of the naphthyridine ring, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature may contribute to its distinct pharmacological profile and potential therapeutic applications.
属性
分子式 |
C16H12N6 |
|---|---|
分子量 |
288.31 g/mol |
IUPAC 名称 |
2-(1H-pyrazol-4-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine |
InChI |
InChI=1S/C16H12N6/c1-2-13-15(21-12-3-6-17-7-4-12)8-14(11-9-19-20-10-11)22-16(13)18-5-1/h1-10H,(H,19,20)(H,17,18,21,22) |
InChI 键 |
BEORETCCMJLEAS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(N=C1)N=C(C=C2NC3=CC=NC=C3)C4=CNN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


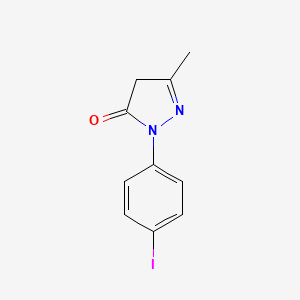


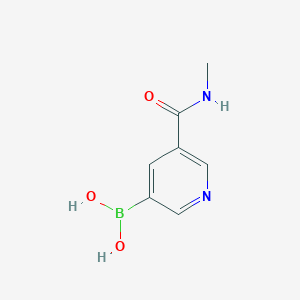
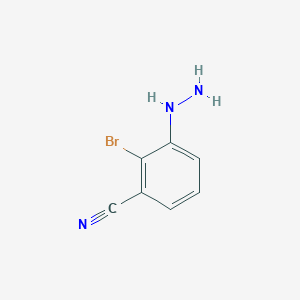

![N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine](/img/structure/B13876597.png)
![1-[2-(Pyridin-3-yl)phenyl]ethanone](/img/structure/B13876600.png)
![Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium](/img/structure/B13876604.png)
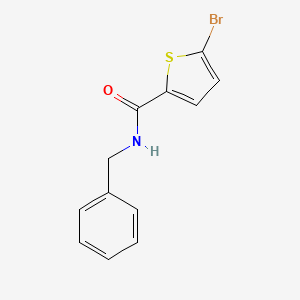
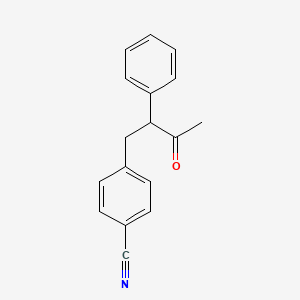
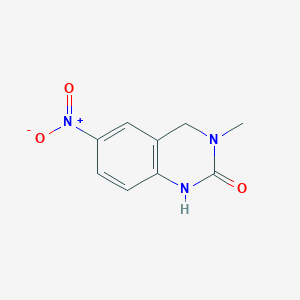
![4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B13876636.png)
